N-Isopropyl-N-(piperidin-4-yl)acetamide hydrochloride

Salt selection Aqueous solubility Solid-state stability

N-Isopropyl-N-(piperidin-4-yl)acetamide hydrochloride (CAS 1246249-82-0) is a piperidine-4-acetamide derivative with the molecular formula C₁₀H₂₁ClN₂O and a molecular weight of 220.74 g/mol. The compound features a tertiary amide nitrogen substituted with an isopropyl group and an acetyl group, with the piperidine ring bearing a free secondary amine that is presented as the hydrochloride salt.

Molecular Formula C10H21ClN2O
Molecular Weight 220.74
CAS No. 1246249-82-0
Cat. No. B3027206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isopropyl-N-(piperidin-4-yl)acetamide hydrochloride
CAS1246249-82-0
Molecular FormulaC10H21ClN2O
Molecular Weight220.74
Structural Identifiers
SMILESCC(C)N(C1CCNCC1)C(=O)C.Cl
InChIInChI=1S/C10H20N2O.ClH/c1-8(2)12(9(3)13)10-4-6-11-7-5-10;/h8,10-11H,4-7H2,1-3H3;1H
InChIKeyKZTFEWYIRFZDKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Isopropyl-N-(piperidin-4-yl)acetamide hydrochloride (CAS 1246249-82-0): Core Identity and Structural Classification for Procurement Decisions


N-Isopropyl-N-(piperidin-4-yl)acetamide hydrochloride (CAS 1246249-82-0) is a piperidine-4-acetamide derivative with the molecular formula C₁₀H₂₁ClN₂O and a molecular weight of 220.74 g/mol [1]. The compound features a tertiary amide nitrogen substituted with an isopropyl group and an acetyl group, with the piperidine ring bearing a free secondary amine that is presented as the hydrochloride salt . This structural arrangement places it within the broader class of N-substituted piperidin-4-yl acetamides, a scaffold widely employed in medicinal chemistry for monoamine neurotransmitter re-uptake inhibition, calcium channel modulation, and as a versatile synthetic building block [2]. The hydrochloride salt form confers enhanced aqueous solubility and solid-state stability compared to the free base (CAS 159874-36-9), making it the preferred form for reproducible biological assay preparation and chemical inventory management .

Why N-Isopropyl-N-(piperidin-4-yl)acetamide hydrochloride Cannot Be Freely Substituted by Other Piperidine-4-acetamide Analogs


Within the N-alkyl-piperidin-4-yl-acetamide series, even minor alterations to the N-alkyl substituent produce measurably divergent computed physicochemical descriptors—including hydrogen bond donor/acceptor counts, topological polar surface area (TPSA), rotatable bond count, and predicted logP—that directly alter solubility, permeability, and target-binding pharmacophore geometry [1]. For example, the isopropyl variant possesses two hydrogen bond donors (piperidine NH⁺ and HCl proton) and two hydrogen bond acceptors, with a TPSA of 32.3 Ų and a predicted XLogP3 of approximately 0.6 for the parent free base [1]. These parameters differ from the N-methyl analog (lower lipophilicity, smaller steric bulk) and the N-ethyl analog (intermediate properties), meaning that data generated with one N-alkyl congener cannot be extrapolated to another without experimental validation . Furthermore, the free secondary amine on the piperidine ring of this compound distinguishes it from N1-alkylated piperidine variants (e.g., CAS 1030576-14-7), which lack the protonatable site and exhibit fundamentally different solubility-pH profiles and derivatization potential . These differences are critical when selecting a compound for structure-activity relationship (SAR) studies, fragment-based screening, or as a synthetic intermediate, where precise control over steric, electronic, and pharmacokinetic parameters is required.

N-Isopropyl-N-(piperidin-4-yl)acetamide hydrochloride: Quantitative Differentiation Evidence Against Closest Structural Analogs


Hydrogen Bond Donor Count and Salt Form Advantage vs. Free Base and N1-Substituted Analogs

N-Isopropyl-N-(piperidin-4-yl)acetamide hydrochloride (CAS 1246249-82-0) possesses two hydrogen bond donors (piperidine NH₂⁺ and HCl), compared to one hydrogen bond donor for the corresponding free base (CAS 159874-36-9) and zero for the N1-isopropyl variant (CAS 1030576-14-7, where the piperidine nitrogen is alkylated) [1]. The hydrochloride salt form is reported to enhance aqueous solubility relative to the free base, facilitating dissolution in biological assay media; the free base form (CAS 159874-36-9) is noted to have a predicted XLogP of 0.6, indicating moderate lipophilicity that may limit aqueous solubility without salt formation .

Salt selection Aqueous solubility Solid-state stability

Steric Bulk Differentiation: Isopropyl vs. Methyl and Ethyl N-Substituents

The isopropyl substituent on the amide nitrogen introduces greater steric bulk than the corresponding methyl or ethyl analogs. The target compound (C₁₀H₂₁ClN₂O, MW 220.74) has a molecular weight approximately 14% higher than the N-ethyl analog hydrochloride (C₉H₁₉ClN₂O, MW ~206.71) and 28% higher than the N-methyl analog hydrochloride (C₈H₁₇ClN₂O, MW ~192.69) [1]. The isopropyl group introduces branching at the α-carbon (an sp³-hybridized CH with two methyl groups), which creates a larger van der Waals volume and restricts conformational flexibility compared to the linear ethyl or smaller methyl group. In the context of piperidine-4-acetamide monoamine re-uptake inhibitors, the patent literature teaches that the nature of the N-substituent directly modulates transporter subtype selectivity profiles (SERT, NET, DAT) [2].

Structure-activity relationship Steric parameters Target selectivity

Free Piperidine NH as a Derivatization Handle vs. N1-Alkylated Analogs

A critical structural distinction between the target compound and the regioisomeric analog N-[1-(propan-2-yl)piperidin-4-yl]acetamide (CAS 1030576-14-7) is the location of the isopropyl group: in the target compound, the isopropyl resides on the exocyclic amide nitrogen, leaving the piperidine ring nitrogen (position 1) as a free secondary amine; in CAS 1030576-14-7, the isopropyl is attached to the piperidine nitrogen, and the acetamide is at position 4 [1]. The free piperidine NH in the target compound serves as a nucleophilic handle for further derivatization—including acylation, sulfonylation, reductive amination, and urea formation—making it a versatile building block for library synthesis . This derivatization versatility is absent in N1-substituted analogs.

Synthetic intermediate Parallel synthesis Library enumeration

Rotatable Bond Count and Conformational Flexibility vs. N-Unsubstituted and N-Methyl Analogs

The target compound possesses 2 rotatable bonds (computed by Cactvs 3.4.8.24), compared to 1 rotatable bond for the N-unsubstituted analog N-(piperidin-4-yl)acetamide (CAS 5810-56-0) and 2 rotatable bonds for the N-methyl analog [1][2]. Although the rotatable bond count equals that of the N-methyl analog, the isopropyl group introduces branching that restricts the accessible conformational space of the N–C(α) bond relative to a linear alkyl chain; this effectively reduces the entropic penalty upon target binding while maintaining sufficient flexibility for induced-fit interactions [3]. The N-unsubstituted analog, lacking any N-alkyl group, exhibits reduced lipophilicity and steric occupancy.

Conformational analysis Entropic penalty Ligand efficiency

Topological Polar Surface Area (TPSA) and CNS Permeability Potential vs. Heavier N-Substituted Analogs

The target compound has a computed TPSA of 32.3 Ų [1]. This value falls well below the widely accepted TPSA threshold of <60–70 Ų for favorable passive blood-brain barrier (BBB) penetration, and below 140 Ų for good oral absorption [2]. When compared to the N-unsubstituted analog N-(piperidin-4-yl)acetamide (CAS 5810-56-0), which has a TPSA of approximately 41.1 Ų (due to the additional amide NH hydrogen bond donor), the isopropyl substitution reduces TPSA by approximately 8.8 Ų, potentially enhancing membrane permeability [3]. This positions the target compound favorably for CNS-targeted probe development within the piperidine-4-acetamide class.

Blood-brain barrier penetration CNS drug design Physicochemical profiling

N-Isopropyl-N-(piperidin-4-yl)acetamide hydrochloride: Evidence-Backed Research and Procurement Application Scenarios


CNS-Targeted Fragment-Based Screening Libraries

With a TPSA of 32.3 Ų (well below the 60 Ų BBB permeability threshold) and a molecular weight of 220.74 g/mol—within fragment-like property space (MW <300)—N-isopropyl-N-(piperidin-4-yl)acetamide hydrochloride is a suitable entry for CNS-oriented fragment screening collections [1]. The isopropyl group provides greater three-dimensional character than methyl or ethyl analogs, increasing fragment complexity without exceeding fragment physicochemical limits, which is desirable for hit-to-lead progression.

Scaffold for Parallel Library Synthesis via Piperidine NH Derivatization

The free secondary amine on the piperidine ring (position 1) enables diverse C–N bond-forming reactions—acylation, sulfonylation, reductive amination, and urea formation—after neutralization of the hydrochloride salt [1]. This positions the compound as a core scaffold for generating focused libraries of piperidine-4-acetamide derivatives for SAR exploration, particularly in programs targeting monoamine transporters where the N-substituent identity is known to modulate subtype selectivity [2].

Physicochemical Probe for Steric Effects in Transporter Pharmacology

The branched isopropyl substituent distinguishes this compound from linear N-alkyl analogs (methyl, ethyl, n-propyl) and enables systematic investigation of steric tolerance at transporter binding sites [1]. Procurement of this specific analog, rather than a generic N-alkyl-piperidinyl-acetamide, allows medicinal chemists to probe the steric boundary of hydrophobic pockets in SERT, NET, or DAT without altering the core pharmacophore, thereby generating interpretable SAR data [2].

Hydrochloride Salt as Preferred Form for High-Throughput Screening Solubilization

The hydrochloride salt form (CAS 1246249-82-0) provides two hydrogen bond donors and enhanced aqueous solubility compared to the free base (CAS 159874-36-9), which has only one hydrogen bond donor and a predicted XLogP of 0.6 indicating moderate lipophilicity [1]. For high-throughput screening (HTS) campaigns requiring dissolution in aqueous buffer with minimal DMSO carryover, the hydrochloride salt offers practical handling advantages that directly impact assay reproducibility and hit confirmation rates.

Quote Request

Request a Quote for N-Isopropyl-N-(piperidin-4-yl)acetamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.